molecular formula C19H29NO3 B12767674 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate CAS No. 92955-93-6

3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate

Cat. No.: B12767674
CAS No.: 92955-93-6
M. Wt: 319.4 g/mol
InChI Key: SHGDTNOZKWOXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps. One common method includes the reaction of 3-quinuclidinol with cyclopentyl(4-methyl-1-butynyl)glycolate under specific conditions. The reaction is usually carried out in an organic solvent such as n-heptane, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

92955-93-6

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate

InChI

InChI=1S/C19H29NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h14-17,22H,3-6,8-9,11-13H2,1-2H3

InChI Key

SHGDTNOZKWOXTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.